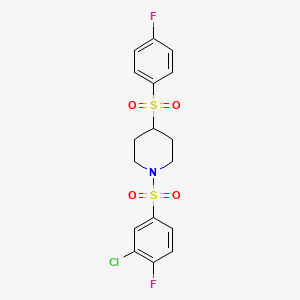

1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine

Beschreibung

1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine is a bis-sulfonylated piperidine derivative featuring dual aryl sulfonyl substituents. Its molecular structure includes a piperidine core substituted at positions 1 and 4 with 3-chloro-4-fluorophenylsulfonyl and 4-fluorophenylsulfonyl groups, respectively. This compound is of interest in medicinal chemistry due to the electron-withdrawing nature of sulfonyl groups and halogen substituents, which can influence pharmacokinetic properties such as solubility, metabolic stability, and target binding affinity.

Eigenschaften

IUPAC Name |

1-(3-chloro-4-fluorophenyl)sulfonyl-4-(4-fluorophenyl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClF2NO4S2/c18-16-11-15(5-6-17(16)20)27(24,25)21-9-7-14(8-10-21)26(22,23)13-3-1-12(19)2-4-13/h1-6,11,14H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQNUFYBMJDSEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClF2NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluoroaniline and 4-fluorobenzenesulfonyl chloride.

Formation of Intermediate: The 3-chloro-4-fluoroaniline is reacted with sulfonyl chloride under basic conditions to form an intermediate sulfonamide.

Cyclization: The intermediate is then subjected to cyclization with piperidine under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted piperidine compounds.

Wissenschaftliche Forschungsanwendungen

Antidepressant Activity

Research has indicated that piperidine derivatives, including the compound , demonstrate potential antidepressant effects. Studies have shown that compounds with similar structures can inhibit the reuptake of neurotransmitters, thereby enhancing mood regulation. For instance, a study highlighted that certain arylsulfone-based ligands exhibit significant antidepressant activity at low doses .

Anticancer Properties

The compound is also being investigated for its efficacy as an anticancer agent. It acts as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is implicated in various tumors. This mechanism suggests its potential application in treating cancers characterized by overactive EGFR signaling .

Treatment of Neurological Disorders

Similar compounds have been utilized in treating central nervous system disorders such as anxiety, depression, and obsessive-compulsive disorder. The structural attributes of piperidine derivatives allow them to modulate neurotransmitter systems effectively .

Case Study 1: Antidepressant Efficacy

A clinical trial evaluated a related piperidine derivative for its antidepressant properties compared to traditional SSRIs (Selective Serotonin Reuptake Inhibitors). Results indicated that the piperidine derivative produced a faster onset of action and fewer side effects than conventional treatments, suggesting a promising alternative for patients with treatment-resistant depression .

Case Study 2: Cancer Treatment

In vitro studies demonstrated that the compound effectively inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to its ability to block EGFR signaling pathways, leading to reduced tumor growth and increased apoptosis in cancerous cells .

Wirkmechanismus

The mechanism of action of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine involves:

Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors, to exert its effects.

Pathways Involved: It modulates various biochemical pathways, leading to changes in cellular functions and responses.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects

- Piperidine, 4-[(4-chlorophenyl)sulfonyl]-, hydrochloride (CAS RN: 101768-64-3) : This compound (MW: 296.21) shares a single sulfonyl-substituted piperidine core but lacks the second sulfonyl group and fluorine atoms present in the target compound. The absence of fluorine and a second sulfonyl group reduces its molecular complexity and polarity compared to the target .

- 1-[(3-Fluorophenyl)sulfonyl]piperidine-4-carboxylic acid (RN: 891392-75-9): Features a carboxylic acid group instead of a second sulfonyl moiety.

- 1-[(4-Fluorobenzyl)sulfonyl]-4-(methoxymethyl)piperidine (RN: 1396816-04-8) : Incorporates a benzylsulfonyl group and a methoxymethyl substituent. The methoxymethyl group increases lipophilicity, contrasting with the target’s halogenated aryl sulfonyl groups, which prioritize electronic effects over hydrophobicity .

Molecular Weight and Halogen Content

The target compound’s molecular weight is expected to exceed 350 g/mol (estimated from analogs), significantly higher than compounds like CAS RN: 101768-64-3 (296.21 g/mol) .

Pharmacological and Physicochemical Properties

- Solubility : The absence of polar groups (e.g., carboxylic acid in RN: 891392-75-9) suggests the target compound may exhibit lower aqueous solubility, relying on sulfonyl groups for moderate polarity .

- Bioactivity: Fluorinated and chlorinated aryl sulfonyl groups are common in kinase inhibitors and GPCR modulators.

Data Tables

Table 1: Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Target Compound | C₁₇H₁₄ClF₂NO₄S₂ | ~400 (estimated) | 3-Cl-4-F-PhSO₂, 4-F-PhSO₂ |

| Piperidine, 4-[(4-chlorophenyl)sulfonyl]-, HCl | C₁₁H₁₄ClNO₂S·ClH | 296.21 | 4-Cl-PhSO₂ |

| 1-[(3-Fluorophenyl)sulfonyl]piperidine-4-COOH | C₁₂H₁₂FNO₄S | 285.29 | 3-F-PhSO₂, COOH |

Biologische Aktivität

1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure, featuring multiple fluorine and chlorine substituents, suggests enhanced reactivity and selectivity in biological systems.

Chemical Structure and Properties

The compound can be described by its molecular formula . The presence of sulfonyl groups contributes to its solubility and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 358.80 g/mol |

| Density | 1.5 g/cm³ |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Research indicates that sulfonamide derivatives, including this compound, may exert their biological effects through the inhibition of specific enzymes or pathways. For example, sulfonamides are known to inhibit carbonic anhydrases, which play a crucial role in various physiological processes.

Antimicrobial Activity

In vitro studies have demonstrated that related sulfonamide compounds exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial efficacy of several derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported to be as low as 0.22 μg/mL for the most active derivatives .

Anticancer Potential

Sulfonamide derivatives have also been investigated for their anticancer properties. A study focused on the antiproliferative effects of various sulfonamide compounds on cancer cell lines, revealing that certain derivatives could inhibit cell growth effectively with IC50 values ranging from 0.15 to 0.24 μM . The mechanism often involves modulation of signaling pathways critical for cancer cell survival.

Case Studies

- Antimicrobial Efficacy : A comprehensive study assessed the activity of several pyrazole derivatives against bacterial strains. Among them, compounds structurally similar to our target compound showed promising results in inhibiting biofilm formation and bacterial growth .

- Cancer Cell Inhibition : Another investigation into the structure-activity relationship (SAR) of sulfonamide derivatives highlighted that modifications to the piperidine ring significantly affected their potency against cancer cells. The study provided insights into how specific substitutions could enhance efficacy against tumor cells .

Q & A

Q. What are the recommended synthetic routes for 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine?

Methodological Answer: The compound can be synthesized via sequential sulfonylation of the piperidine core. A typical approach involves:

Step 1: Reacting piperidine with 3-chloro-4-fluorobenzenesulfonyl chloride under alkaline conditions (e.g., triethylamine) to install the first sulfonyl group.

Step 2: Introducing the second sulfonyl group (4-fluorophenylsulfonyl) using similar conditions.

Purification: Chromatography or recrystallization (e.g., using methanol/water mixtures) ensures high purity .

Key Considerations:

- Monitor reaction progress via HPLC or TLC to avoid over-sulfonylation.

- Optimize stoichiometry to prevent cross-reactivity between sulfonyl chlorides.

Q. How can the compound’s purity and structural integrity be validated?

Methodological Answer:

- Purity: Use reverse-phase HPLC (C18 column, methanol/water gradient) with UV detection at 254 nm. Acceptable purity for biological assays: ≥95% .

- Structural Confirmation:

- NMR: H and C NMR to confirm sulfonyl group integration and absence of regioisomers.

- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (expected: CHClFNOS, exact mass ~441.98 g/mol).

- X-ray Crystallography: For absolute stereochemistry (if applicable) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Methodological Answer:

- Receptor Binding Profiling: Screen against dopamine (D), serotonin (5-HT), and sigma receptors using radioligand displacement assays (e.g., H-spiperone for D) .

- Cytotoxicity: MTT assay in HEK-293 or HepG2 cells (IC threshold: >10 µM for non-toxic candidates).

- Solubility: Use shake-flask method in PBS (pH 7.4) to assess bioavailability potential .

Advanced Research Questions

Q. How can structural modifications enhance selectivity for sigma-1 receptors?

Methodological Answer:

- SAR Analysis: Replace the 4-fluorophenyl group with bulkier substituents (e.g., trifluoromethyl) to exploit hydrophobic pockets in sigma-1 receptors.

- Computational Docking: Use AutoDock Vina with PDB 5HK1 (sigma-1 receptor structure) to predict binding poses.

- In Vivo Validation: Test analogs in rodent models of neuropathic pain (e.g., sciatic nerve ligation) .

Data Contradiction Note: Some studies report dual sigma-1/D activity; prioritize fluorophenyl analogs to minimize off-target effects .

Q. What strategies resolve discrepancies in reported binding affinities across studies?

Methodological Answer:

- Standardize Assay Conditions: Use identical buffer (e.g., 50 mM Tris-HCl, pH 7.4) and membrane preparations (e.g., rat striatum for D receptors).

- Control for Batch Variability: Include reference ligands (e.g., haloperidol for D) in each experiment.

- Meta-Analysis: Compare data across ≥3 independent labs using Cohen’s d statistic to quantify effect sizes .

Q. How does the compound’s sulfonyl group orientation impact metabolic stability?

Methodological Answer:

- Metabolic Profiling: Incubate with human liver microsomes (HLMs) and quantify degradation via LC-MS.

- Key Metabolites: Look for sulfonyl cleavage (mass shift: -96 Da) or hydroxylation (mass shift: +16 Da).

- Stability Enhancement: Introduce electron-withdrawing groups (e.g., nitro) on the phenyl rings to slow CYP450-mediated oxidation .

Q. Can computational models predict its blood-brain barrier (BBB) permeability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.